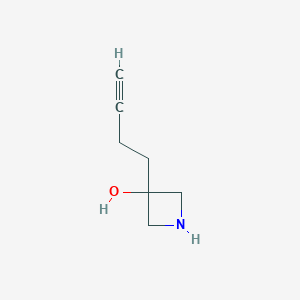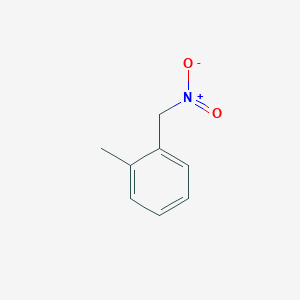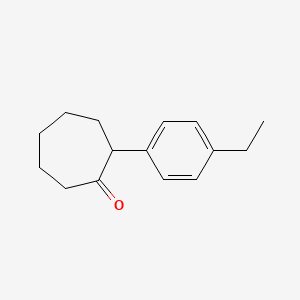
2-(4-Ethylphenyl)cycloheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O It is a ketone derivative characterized by a cycloheptane ring substituted with a 4-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cycloheptanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(4-Ethylphenyl)cycloheptan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)cycloheptanoic acid
Reduction: 2-(4-Ethylphenyl)cycloheptanol
Substitution: 4-Bromo-2-(4-ethylphenyl)cycloheptan-1-one
科学研究应用
2-(4-Ethylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Ethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Cycloheptanone: A simpler ketone with a cycloheptane ring.
4-Ethylacetophenone: A ketone with a phenyl ring substituted with an ethyl group.
2-Phenylcycloheptan-1-one: A similar compound with a phenyl group instead of a 4-ethylphenyl group.
Uniqueness
2-(4-Ethylphenyl)cycloheptan-1-one is unique due to the presence of both a cycloheptane ring and a 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O/c1-2-12-8-10-13(11-9-12)14-6-4-3-5-7-15(14)16/h8-11,14H,2-7H2,1H3 |
InChI 键 |
OZTTUTNCPJSKPT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CCCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
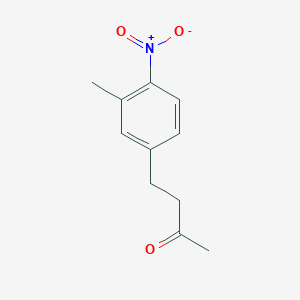
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
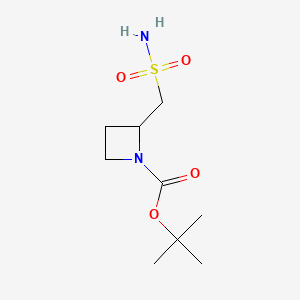
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
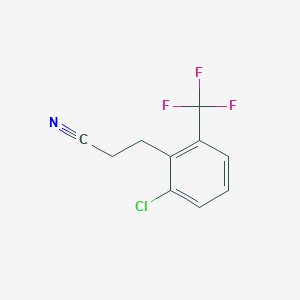
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
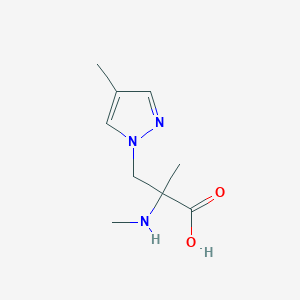
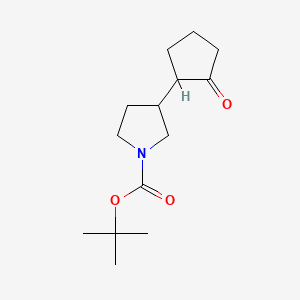
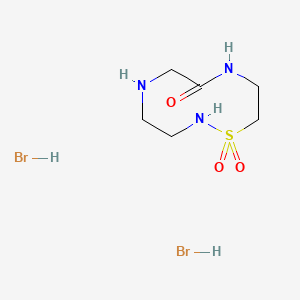
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
